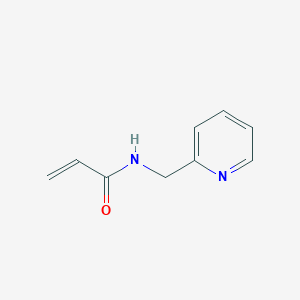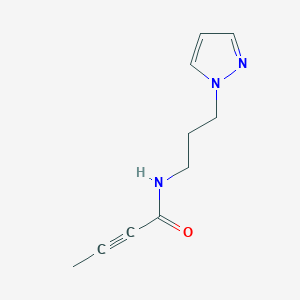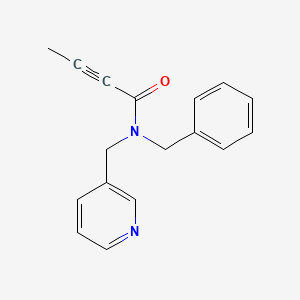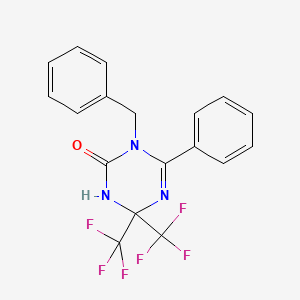![molecular formula C28H35N3O3 B11044856 Tert-butyl 4-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}piperazine-1-carboxylate](/img/structure/B11044856.png)
Tert-butyl 4-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a quinoline derivative, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of the quinoline derivative. This can be achieved through the Pfitzinger reaction, where isatin reacts with acetophenone in the presence of a base to form 2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinoline.
Alkylation of Piperazine: The next step involves the alkylation of piperazine with the quinoline derivative. This is typically done using a suitable alkylating agent under basic conditions.
Introduction of the Tert-butyl Ester Group: The final step is the introduction of the tert-butyl ester group. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the quinoline derivative. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Halogenated compounds and strong nucleophiles are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to quinoline N-oxide, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a lead compound in the development of new drugs.
Medicine
Medicinally, this compound has potential applications in the development of pharmaceuticals. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound could be explored for similar activities.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The quinoline ring can intercalate with DNA, potentially leading to anticancer effects, while the piperazine ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Piperazine: A common scaffold in medicinal chemistry.
Tert-butyl piperazine-1-carboxylate: A related compound with different substituents.
Uniqueness
The uniqueness of tert-butyl 4-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}piperazine-1-carboxylate lies in its combination of a quinoline derivative with a piperazine ring and a tert-butyl ester group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H35N3O3 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
tert-butyl 4-[(1-benzoyl-2,2-dimethylquinolin-4-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H35N3O3/c1-27(2,3)34-26(33)30-17-15-29(16-18-30)20-22-19-28(4,5)31(24-14-10-9-13-23(22)24)25(32)21-11-7-6-8-12-21/h6-14,19H,15-18,20H2,1-5H3 |
InChI Key |
UPDDPJMHRLRGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCN(CC4)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-Fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1H-pyrazole](/img/structure/B11044776.png)
![3-imino-1-oxo-4-phenyl-2,3,6,7,8,9-hexahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11044780.png)
![2-Chloro-1,5,6,7,8,9,10,10a-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11044788.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-nitrophenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044792.png)
![3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11044804.png)
![ethyl [4-(2-methoxy-5-methylphenyl)-3,7a'-dimethyl-6-oxo-3a',4',5',6',7',7a'-hexahydrospiro[cyclohex-2-ene-1,3'-indol]-2'(1'H)-ylidene]acetate](/img/structure/B11044809.png)


![2-(methylamino)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11044823.png)

![N-[1-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B11044841.png)

![6-(4-Chlorophenyl)-3-isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044845.png)
